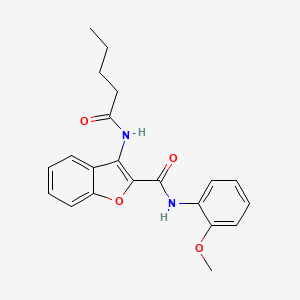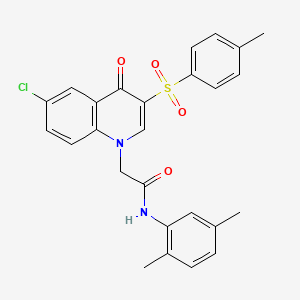![molecular formula C21H11FN2O2 B2799997 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one CAS No. 670266-42-9](/img/structure/B2799997.png)
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized through various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments include its ability to inhibit the activity of various enzymes and induce apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of anti-inflammatory and antioxidant drugs. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the use of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one in scientific research. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the development of more potent anti-cancer drugs based on this compound. Additionally, the development of fluorescent probes for biological imaging using this compound is a promising direction. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through various methods, including the condensation of 2-fluorobenzoyl chloride with dibenzo[cd,g]indazole-6,11-dione in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with dibenzo[cd,g]indazole-6,11-dione in the presence of a coupling agent. The synthesized compound can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has shown promising results in various scientific research applications. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. Additionally, it has been used in the development of fluorescent probes for biological imaging.
Eigenschaften
IUPAC Name |
14-(2-fluorobenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11FN2O2/c22-16-10-4-3-8-14(16)21(26)24-17-11-5-9-15-18(17)19(23-24)12-6-1-2-7-13(12)20(15)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBFRVGRORNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)



![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799924.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2799925.png)
![6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B2799926.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2799930.png)




![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)